1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea
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Overview
Description
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea is a complex organic compound featuring an indole ring system, a thiourea group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core is then functionalized with the appropriate substituents, including the fluorine and methyl groups at the 5 and 2 positions, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex chemistry involved.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's structural features suggest potential use in drug development, particularly in targeting specific biological pathways.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a valuable candidate for further research.
Comparison with Similar Compounds
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea
2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine
Uniqueness: This compound is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3S/c1-11-15(16-10-13(20)4-7-17(16)25-11)8-9-24-18(27)26-14-5-2-12(3-6-14)19(21,22)23/h2-7,10,25H,8-9H2,1H3,(H2,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBHZQVATKHZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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